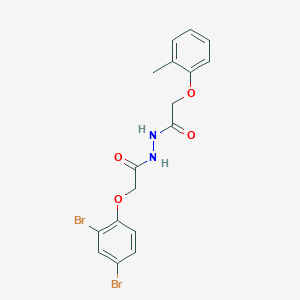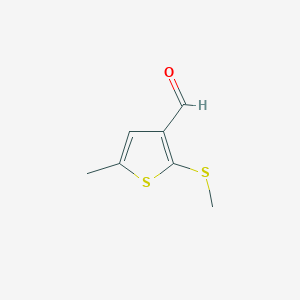
2-(2,4-dibromophenoxy)-N'-(2-(o-tolyloxy)acetyl)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[2-(2,4-DIBROMOPHENOXY)ACETYL]-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE is a complex organic compound characterized by the presence of bromine and phenoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2,4-DIBROMOPHENOXY)ACETYL]-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the phenoxyacetyl derivatives. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. The bromination of phenoxyacetyl derivatives is achieved using bromine or N-bromosuccinimide (NBS) under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions followed by acetylation and hydrazide formation. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality .
化学反应分析
Types of Reactions
N’-[2-(2,4-DIBROMOPHENOXY)ACETYL]-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Common reagents include bromine, N-bromosuccinimide, sodium borohydride, and potassium permanganate. Reaction conditions vary depending on the desired transformation, with temperatures ranging from -10°C to 100°C and solvents like dichloromethane, ethanol, and acetone .
Major Products Formed
The major products formed from these reactions include various brominated and acetylated derivatives, as well as hydrazide compounds with different substitution patterns .
科学研究应用
N’-[2-(2,4-DIBROMOPHENOXY)ACETYL]-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N’-[2-(2,4-DIBROMOPHENOXY)ACETYL]-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and phenoxy groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects .
相似化合物的比较
Similar Compounds
- 2-(2,4-Dibromophenoxy)acetonitrile
- 2-(2,4-Dibromophenoxy)-N’-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide
- N’-[2-(2,4-DIBROMOPHENOXY)ACETYL]-2,2,2-trifluoroacetohydrazide
Uniqueness
N’-[2-(2,4-DIBROMOPHENOXY)ACETYL]-2-(2-METHYLPHENOXY)ACETOHYDRAZIDE is unique due to its specific substitution pattern and the presence of both bromine and methyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C17H16Br2N2O4 |
|---|---|
分子量 |
472.1 g/mol |
IUPAC 名称 |
2-(2,4-dibromophenoxy)-N'-[2-(2-methylphenoxy)acetyl]acetohydrazide |
InChI |
InChI=1S/C17H16Br2N2O4/c1-11-4-2-3-5-14(11)24-9-16(22)20-21-17(23)10-25-15-7-6-12(18)8-13(15)19/h2-8H,9-10H2,1H3,(H,20,22)(H,21,23) |
InChI 键 |
BFFLUVFRUWIIDA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1OCC(=O)NNC(=O)COC2=C(C=C(C=C2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(E)-(4-bromophenyl)methylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B11693795.png)
![(5Z)-3-(3-Fluorophenyl)-5-{[5-(4-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11693810.png)
![N'-{(E)-[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide](/img/structure/B11693815.png)

![5,7-dimethyl-N'-[(E)-(5-methylfuran-2-yl)methylidene][1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B11693832.png)
![2-(2-methylphenoxy)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11693835.png)
acetic acid](/img/structure/B11693841.png)
![N'-[4-(dimethylamino)benzylidene]-2-thiophenecarbohydrazide](/img/structure/B11693847.png)
![17-(2-Methyl-5-nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11693854.png)
![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide](/img/structure/B11693859.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-5-[(diethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11693872.png)
![3-chloro-N'-{(E)-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene}benzohydrazide](/img/structure/B11693891.png)
![N-((E)-2-(1,3-benzodioxol-5-yl)-1-{[(2E)-2-(4-hydroxy-3-methoxybenzylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B11693904.png)
![3-bromo-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]benzohydrazide](/img/structure/B11693910.png)
